Lincomycin Hydrochloride Monohydrate: A Deep Dive into Its Mechanism of Action
Lincomycin Hydrochloride Monohydrate: A Deep Dive into Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of lincomycin hydrochloride monohydrate, a lincosamide antibiotic. It details its interaction with the bacterial ribosome, summarizes key quantitative data, outlines relevant experimental protocols, and explores mechanisms of bacterial resistance.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin hydrochloride monohydrate is a bacteriostatic antibiotic, primarily effective against Gram-positive and some anaerobic bacteria.[1][2] Its primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved by specifically targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.
The key steps in lincomycin's mechanism are:
-
Binding to the 50S Ribosomal Subunit: Lincomycin binds to the large 50S subunit of the bacterial 70S ribosome.[1][2][4][5] This interaction is specific to bacterial ribosomes, which is a key reason for its selective toxicity; it shows little to no effect on mammalian mitochondrial protein synthesis.[6]
-
Interaction with 23S rRNA: The binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA).[1][2][7] The α-methylthiolincosamine (α-MTL) sugar moiety of lincomycin forms hydrogen bonds with specific nucleotides of the 23S rRNA, including A2058, A2059, G2505, and C2611 (E. coli numbering).[7]
-
Interference with Peptide Elongation: By binding to the PTC, lincomycin interferes with two crucial sites for tRNA binding: the A-site (aminoacyl) and the P-site (peptidyl).[7][8] This binding sterically hinders the correct positioning of aminoacyl-tRNAs.[9][10]
-
Premature Dissociation of Peptidyl-tRNA: Rather than completely blocking peptide bond formation, lincomycin's primary inhibitory effect is to stimulate the dissociation of peptidyl-tRNA from the ribosome.[11] This allows for the synthesis of only small peptides before the growing chain prematurely detaches, effectively halting protein production.[11]
-
Blockade of the Ribosomal Exit Tunnel: The binding of lincomycin also partially obstructs the nascent peptide exit tunnel, further contributing to the cessation of protein synthesis.[1]
This multi-faceted interference with the ribosomal machinery prevents the elongation of polypeptide chains, leading to a bacteriostatic effect where bacteria can no longer grow or replicate.[1][10] At higher concentrations, lincomycin may exhibit bactericidal activity.[12][13]
Quantitative Data Summary
The efficacy and pharmacokinetic properties of lincomycin are summarized below. These values can vary based on the specific bacterial strain, inoculum size, and patient physiological factors.[13]
Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Pathogens
| Bacterial Species | MIC Range (μg/mL) | Reference(s) |
| Staphylococcus aureus | 0.2 - 32 | [14] |
| Streptococcus pneumoniae | 0.05 - 0.4 | [14] |
| Streptococcus pyogenes | 0.04 - 0.8 | [14] |
| Mycoplasma synoviae | 0.5 - 32 | [15] |
| Salmonella enteritidis | ~1.97 | [15] |
| Escherichia coli | >512 | [15] |
| Pasteurella multocida | >512 | [15] |
Table 2: Pharmacokinetic and Protein Binding Parameters
| Parameter | Value | Condition | Reference(s) |
| Peak Serum Level (Cmax) | ~11.6 µg/mL | 600 mg Intramuscular (IM) dose | [14][16] |
| ~15.9 µg/mL | 600 mg Intravenous (IV) infusion (2 hours) | [14][16] | |
| Biological Half-Life (t½) | 5.4 ± 1.0 hours | Normal renal and hepatic function | [7][14] |
| Serum Protein Binding | 28% to 86% | Concentration-dependent (saturable) | [7][17] |
| Urinary Excretion (600 mg dose) | 1.8% to 24.8% (IM), 4.9% to 30.3% (IV) | Unchanged drug | [7][14] |
Experimental Protocols
The mechanism of lincomycin has been elucidated through various in vitro experiments. Below are generalized protocols for key assays.
Ribosome Binding Assay (via Competitive Displacement)
This assay quantifies the affinity of lincomycin for its ribosomal target by measuring its ability to displace a radiolabeled ligand that binds to an overlapping site.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli or S. aureus) through differential centrifugation.
-
Radiolabeling: Use a radiolabeled antibiotic known to bind the 50S subunit at or near the PTC, such as [¹⁴C]-erythromycin.
-
Incubation: In a series of reaction tubes, combine a fixed concentration of isolated ribosomes and the radiolabeled antibiotic. Add increasing concentrations of unlabeled lincomycin hydrochloride monohydrate.
-
Separation: After incubation to reach equilibrium, separate the ribosome-bound radioligand from the unbound ligand. This is commonly achieved by vacuum filtration through a nitrocellulose membrane, which traps the large ribosome complexes.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the retained radioactivity against the concentration of lincomycin. The concentration of lincomycin that displaces 50% of the bound radioligand (IC₅₀) can be calculated and used to determine the binding affinity (Ki).
In Vitro Translation Assay (Cell-Free Protein Synthesis)
This assay directly measures the inhibitory effect of lincomycin on the synthesis of a reporter protein in a reconstituted system.
Methodology:
-
System Preparation: Prepare or obtain a cell-free transcription-translation system (e.g., from E. coli S30 extract). This system contains all the necessary components for protein synthesis: ribosomes, tRNAs, amino acids, enzymes, and cofactors.
-
Template Addition: Add a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) to the system.
-
Inhibitor Addition: Add varying concentrations of lincomycin hydrochloride monohydrate to a series of reaction tubes containing the cell-free system and DNA template. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation to occur.
-
Quantify Protein Synthesis: Stop the reaction and measure the amount of reporter protein produced. For luciferase, this involves adding a substrate and measuring luminescence. For β-galactosidase, a colorimetric substrate is used.
-
Data Analysis: Plot the reporter signal against the lincomycin concentration to determine the IC₅₀, the concentration that inhibits protein synthesis by 50%.
Minimum Inhibitory Concentration (MIC) Determination
This standard microbiological assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of lincomycin in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of lincomycin in which no visible bacterial growth (turbidity) is observed.[18]
Mechanisms of Resistance
Bacterial resistance to lincomycin can emerge through several mechanisms, which may also confer cross-resistance to macrolides and streptogramins B (the MLSB phenotype).[19][20]
-
Target-Site Modification: This is the most common resistance mechanism.[20] It involves the enzymatic modification of the antibiotic's binding site on the 23S rRNA.
-
Methylation: Bacteria acquire erm (erythromycin ribosome methylase) genes, which encode for methyltransferase enzymes.[10][19] These enzymes add one or two methyl groups to the N6 position of a specific adenine residue (A2058), reducing the binding affinity of lincomycin and other MLSB antibiotics to the ribosome.[1][9][19]
-
-
Drug Inactivation: Some bacteria produce enzymes that chemically modify and inactivate lincomycin.
-
Active Efflux: Certain bacteria possess or acquire genes that code for membrane-bound efflux pumps. These pumps actively transport lincomycin out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels.[1][12][19]
References
- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 2. Lincomycin hydrochloride | 859-18-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 9. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lincosamides - Wikipedia [en.wikipedia.org]
- 11. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lincomycin - Wikipedia [en.wikipedia.org]
- 15. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Protein binding and pharmacokinetics of lincomycin following intravenous administration of high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. idexx.dk [idexx.dk]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
